Product packaging for N-(2-Cyanoethyl)-L-valine(Cat. No.:CAS No. 51078-49-0)

N-(2-Cyanoethyl)-L-valine

Cat. No.: B134454
CAS No.: 51078-49-0
M. Wt: 170.21 g/mol
InChI Key: RXNXODTWPQTIHO-ZETCQYMHSA-N
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Description

Significance of N-Substituted Amino Acid Derivatives in Chemical and Biological Research

N-substituted amino acid derivatives are of considerable interest in medicinal chemistry and biotechnology. numberanalytics.complos.orgnih.gov The modification of the amino group can influence factors such as a compound's solubility, stability, and ability to interact with biological targets. cymitquimica.com This makes them valuable tools in drug design and the development of new therapeutic agents. numberanalytics.comontosight.ai For instance, N-substituted amino acids have been investigated for their potential as antimicrobial and anticancer agents. plos.orgnih.govmdpi.com In biotechnology, these derivatives are utilized in protein engineering and as biocatalysts. numberanalytics.com The ability to introduce various functional groups through N-substitution allows for the fine-tuning of molecular properties to achieve desired biological activities and specificities. plos.orgnih.gov

Overview of L-Valine Derivatives in Scientific Disciplines

L-valine, an essential branched-chain amino acid, plays a crucial role in protein synthesis, muscle metabolism, and tissue repair. cymitquimica.com Its derivatives are a subject of significant research interest across several scientific disciplines. ontosight.aiontosight.ai In medicinal chemistry, L-valine derivatives are explored for their potential therapeutic applications, including the development of antiviral and antimicrobial agents. ontosight.aimdpi.com The hydrophobic nature of the valine side chain can be leveraged in drug design to enhance interactions with biological targets. ontosight.ai Furthermore, L-valine derivatives serve as important chiral building blocks and intermediates in the synthesis of complex organic molecules and pharmaceuticals. ontosight.airesearchgate.net

Scope and Research Imperatives for N-(2-Cyanoethyl)-L-valine

This compound is a specific derivative of L-valine that has garnered attention primarily as a biomarker. nih.govt3db.ca It is formed through the reaction of acrylonitrile (B1666552), a compound found in cigarette smoke and certain industrial settings, with the N-terminal valine of hemoglobin. nih.govt3db.ca Consequently, the detection and quantification of this compound in biological samples, such as globin, serve as a reliable indicator of long-term exposure to acrylonitrile. nih.govresearchgate.netoup.com

Research on this compound focuses on developing sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for its detection. researchgate.netoup.com Studies have established a correlation between the levels of this compound adducts and the extent of exposure to acrylonitrile from sources like smoking. researchgate.netoup.com Further research imperatives include exploring its metabolic fate and its potential as an intermediate in chemical synthesis. For example, it is a precursor in the synthesis of L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)-. guidechem.com

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[(2-cyanoethyl)amino]-3-methylbutanoic acid nih.govt3db.ca
CAS Number 51078-49-0 cymitquimica.comnih.govt3db.calgcstandards.comguidechem.comclearsynth.com
Molecular Formula C8H14N2O2 cymitquimica.comnih.govt3db.caguidechem.com
Molecular Weight 170.21 g/mol cymitquimica.comnih.gov
Appearance White Solid guidechem.com
Water Solubility 0.08 M guidechem.com
pKa 2.24 ± 0.13 guidechem.com
Storage Temperature Refrigerator, -20°C lgcstandards.comguidechem.com

Research Findings on this compound as a Biomarker

Study FocusKey FindingsSource
Exposure Monitoring A gas chromatography-mass spectrometry (GC-MS) method was developed to measure N-(2-cyanoethyl)valine (CEV) in hemoglobin as a biomarker for acrylonitrile (ACN) exposure. researchgate.netoup.com
Dose-Response in Rats A near-linear relationship was observed between the administered dose of ACN and the formation of CEV adducts in rats. researchgate.netoup.com
Occupational Exposure Workers exposed to ACN showed significantly higher levels of CEV in their globin compared to control groups. researchgate.netoup.com
Smoking and Transplacental Transfer Smokers had significantly higher CEV levels than non-smokers. A strong correlation was found between CEV levels in mothers who smoke and their newborns, indicating that ACN can cross the placenta. researchgate.netoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B134454 N-(2-Cyanoethyl)-L-valine CAS No. 51078-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXODTWPQTIHO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470238
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51078-49-0
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 2 Cyanoethyl L Valine and Its Derivatives

Michael Addition-Based Synthetic Routes to N-(2-Cyanoethyl)-L-valine

The most common and direct method for the synthesis of this compound is the Michael addition of L-valine to acrylonitrile (B1666552). wipo.intnrochemistry.com This reaction, a type of conjugate addition, involves the nucleophilic attack of the amino group of L-valine on the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. nrochemistry.com

Reaction Conditions and Optimization Parameters in Aqueous and Organic Media

The efficiency and selectivity of the Michael addition can be influenced by several factors, including the solvent system, temperature, and pH.

Aqueous Media: The reaction is often performed in an aqueous solution. L-valine is typically suspended in water, and a base, such as sodium hydroxide (B78521), is added to deprotonate the amino group, thereby increasing its nucleophilicity. illinois.edu Acrylonitrile is then added to the reaction mixture. To drive the reaction to completion, the mixture may be heated, sometimes to reflux temperatures, for an extended period. illinois.edu Neutralization with an acid, such as hydrochloric acid, to a pH of approximately 5-6 is a critical step to protonate the carboxyl group and facilitate product isolation. illinois.edu

Organic Media: Alternatively, the reaction can be carried out in organic solvents. In some procedures, L-valine is added to an organic solvent along with an alkali metal or alkaline earth metal salt. google.com The use of anhydrous conditions with a base like potassium carbonate in a solvent such as acetone (B3395972) has also been reported. nrochemistry.com Lipase enzymes have been explored as catalysts for Michael additions of amines to acrylonitrile in organic solvents like toluene, which can lead to faster reaction times compared to uncatalyzed reactions. researchgate.net

The table below summarizes typical reaction parameters for the synthesis of this compound via Michael addition.

ParameterAqueous MediaOrganic Media
L-valine Suspension in waterDissolved/suspended in solvent
Base Sodium hydroxide illinois.eduPotassium carbonate, nrochemistry.com Lipase researchgate.net
Acrylonitrile Added directly, often in excess illinois.eduAdded dropwise nrochemistry.com
Solvent Water illinois.eduAcetone, nrochemistry.com Toluene researchgate.net
Temperature 0°C to reflux illinois.eduRoom temperature nrochemistry.com
Reaction Time Several hours to 24 hours illinois.eduCan be up to 40 hours nrochemistry.com
Work-up Neutralization with acid (e.g., HCl) to pH 5-6 illinois.eduFiltration and solvent evaporation nrochemistry.com

Purification and Isolation Protocols for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials and byproducts.

A common initial step after the reaction in aqueous media is the removal of excess acrylonitrile under reduced pressure. illinois.edu Subsequent purification often involves extraction and crystallization techniques. For instance, after neutralization of the aqueous reaction mixture, the product can be extracted into an organic solvent like diethyl ether. illinois.edu The combined organic extracts are then washed, dried over a desiccant such as sodium sulfate, and concentrated to yield the crude product. illinois.edu

Further purification can be achieved through crystallization. The crude product, which may be an oil or a solid, can be dissolved in a suitable solvent system and allowed to crystallize. In some instances, the product precipitates from the reaction mixture upon standing for several days at room temperature. illinois.edu

For analytical purposes, such as quantifying hemoglobin adducts, a modified Edman degradation procedure is employed. This involves derivatizing the N-terminal valine adducts with pentafluorophenyl isothiocyanate (PFPITC), followed by cleavage to form the corresponding pentafluorophenyl thiohydantoin (PFPTH) derivative. researchgate.net This derivative is then extracted, purified, and analyzed by methods like tandem mass spectrometry. researchgate.net

Synthesis of Multi-N-Substituted L-Valine Derivatives

The reactivity of the amino group in L-valine allows for the introduction of more than one substituent, leading to the formation of multi-N-substituted derivatives.

Preparation of N,N-Bis-(2-Cyanoethyl)-L-valine

The synthesis of N,N-Bis-(2-Cyanoethyl)-L-valine is achieved through a double Michael addition of acrylonitrile to L-valine. illinois.edu This reaction requires more forcing conditions than the mono-alkylation.

The general procedure involves suspending L-valine in an aqueous solution of a base, such as sodium hydroxide. illinois.edu A significant excess of acrylonitrile is then added, and the mixture is heated to reflux for an extended period (e.g., 24 hours) to ensure the addition of two cyanoethyl groups to the nitrogen atom. illinois.edu

After the reaction is complete, the mixture is cooled and neutralized with an aqueous acid solution. illinois.edu The excess acrylonitrile is removed under reduced pressure. The product, N,N-Bis-(2-Cyanoethyl)-L-valine, is then typically extracted from the aqueous layer with an organic solvent. illinois.edu The combined organic layers are washed, dried, and concentrated to afford the desired product. illinois.edu This compound serves as a precursor for creating dendritic structures and other complex molecules. illinois.edu

Derivatization Strategies for this compound

This compound can be further modified through various chemical transformations, allowing for the synthesis of a range of derivatives with different functional groups.

Chemical Transformations and Functional Group Interconversions

A key transformation of this compound involves the modification of the cyano group. For instance, the nitrile can be hydrogenated to an amine. This is a crucial step in the synthesis of intermediates for pharmaceuticals, such as HIV protease inhibitors. wipo.int The hydrogenation is typically carried out in the presence of a catalyst, like rhodium or Raney Cobalt, under hydrogen pressure. wipo.intillinois.edu

Another important derivatization is the reaction of the secondary amine in this compound with an alkyl chloroformate, such as methyl chloroformate, to yield N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine. wipo.intgoogle.comguidechem.com This reaction introduces a carbamate (B1207046) group, which can serve as a protecting group or as a handle for further functionalization. This derivative is also an intermediate in the synthesis of complex heterocyclic compounds. wipo.intgoogle.com

Furthermore, to facilitate analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), this compound can be derivatized to enhance its volatility or detectability. epa.govrsc.org This often involves esterification of the carboxylic acid group and/or conversion of the amino group to a more suitable derivative. epa.govrsc.org For example, derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol creates a highly fluorescent isoindole adduct, which is useful for chiral separations. rsc.org

Incorporation into Complex Molecular Architectures (e.g., Peptides, Coordination Compounds)

The unique structural features of this compound and its derivatives make them valuable building blocks for the construction of more complex molecular architectures, including peptides and coordination compounds. The presence of the cyanoethyl group, in addition to the amino acid backbone, provides opportunities for diverse chemical modifications and functionalities.

Incorporation into Peptides

The incorporation of this compound into peptide chains can be achieved through standard peptide synthesis methodologies. The cyanoethyl group can serve multiple roles in this context. It can act as a protecting group for the nitrogen atom during synthesis. researchgate.net For instance, the N-(2-cyanoethyl)prolyl residue has been successfully incorporated into the synthesis of Melanostatin (MIF-1) neuropeptide analogs. researchgate.net In this process, the cyanoethyl group functions as an effective N-protecting group that can be later removed or modified. researchgate.net

Furthermore, the nitrile functionality of the cyanoethyl group offers a site for post-synthetic modification, allowing for the introduction of other functional groups or for cyclization of the peptide chain. This versatility makes N-(2-cyanoethyl) amino acids useful tools in creating peptidomimetics and other modified peptide structures with potentially altered biological activities or improved stability.

A patent describes a process for preparing lopinavir (B192967) intermediates where L-valine is reacted with acrylonitrile and an alkyl chloroformate to form N-(2-cyanoethyl)-N-(2-alkoxycarbonyl)-L-valine. google.com This intermediate is then further processed, highlighting the utility of the N-cyanoethylated valine derivative in the synthesis of complex pharmaceutical compounds. google.com

Incorporation into Coordination Compounds

This compound and its derivatives have shown significant promise as ligands in the formation of coordination compounds and metal-organic frameworks (MOFs). The nitrile group can be converted to a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide. This transformation creates a new coordination site, enhancing the ligand's ability to bind with metal ions.

Research has demonstrated the synthesis of homochiral coordination compounds using in-situ generated chiral amino acid-tetrazole ligands derived from N-(2-cyanoethyl) amino acids. For example, this compound has been used to create a zinc-based three-dimensional MOF. ehu.es In this structure, the deprotonated carboxylate and the newly formed tetrazolate group of the ligand coordinate with the Zn(II) center. ehu.es The resulting coordination environment around the zinc ion involves both oxygen and nitrogen atoms from the modified valine ligand. ehu.es

Similarly, other N-cyanoethylated amino acids, such as derivatives of proline and tryptophan, have been used to construct homochiral Zn(II) coordination compounds with interesting structural and photoluminescent properties. at.ua These studies underscore the potential of N-(2-cyanoethyl) amino acid derivatives as versatile building blocks for creating functional coordination polymers with applications in areas like molecular imaging and materials science. ehu.es

The table below summarizes examples of complex molecular architectures incorporating this compound or its derivatives.

Complex Molecular Architecture Derivative of this compound Metal Ion (if applicable) Key Structural Features Reference
Lopinavir IntermediateN-(2-cyanoethyl)-N-(2-alkoxycarbonyl)-L-valineN/AIntermediate in a multi-step synthesis google.com
Zinc Metal-Organic Framework(2-(1H-tetrazol-5-yl)ethyl)-L-valineZn(II)Three-dimensional framework with coordination through carboxylate and tetrazolate groups. ehu.es
Melanostatin (MIF-1) AnalogN-(2-cyanoethyl)prolyl residue (related derivative)N/ACyanoethyl group acts as a protecting group in peptide synthesis. researchgate.net

Advanced Analytical Characterization of N 2 Cyanoethyl L Valine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While complete, assigned experimental spectra for N-(2-Cyanoethyl)-L-valine are not widely published in detail, the expected chemical shifts can be predicted based on the known values for L-valine and the influence of the N-(2-cyanoethyl) group. hmdb.cahmdb.ca

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key expected signals for this compound would include doublets for the methyl protons of the isopropyl group, a multiplet for the isopropyl methine proton, a signal for the alpha-proton on the chiral center, and two triplets corresponding to the methylene (B1212753) protons of the cyanoethyl group. chemicalbook.compdx.edu The exact chemical shifts would be influenced by the solvent used.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the carboxyl carbon, the alpha-carbon, the carbons of the isopropyl group, the two methylene carbons of the cyanoethyl group, and the nitrile carbon. hmdb.cachemicalbook.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the valine and cyanoethyl moieties. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom Position (Structure-based)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (COOH)10-12~170-175
α-CH~3.5-4.0~60-65
β-CH (isopropyl)~2.0-2.5~30-35
γ-CH₃ (isopropyl)~0.9-1.1~18-20
N-CH₂~2.8-3.2~40-45
CH₂-CN~2.5-2.8~15-20
C≡NN/A~117-120

Note: Predicted values are estimates and can vary based on solvent, concentration, and pH.

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for analyzing polar molecules like amino acids. In positive ion mode, this compound (MW: 170.21 g/mol ) is expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 171.11. nih.govuni.lu Tandem mass spectrometry (ESI-MS/MS) can be used to fragment this parent ion, yielding characteristic product ions that confirm the structure. The fragmentation patterns are key to distinguishing it from other isomers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF MS is particularly useful for the analysis of large biomolecules. While not typically used for the direct analysis of the free amino acid, it is highly relevant for studying this compound when it is part of a larger structure, such as an adducted peptide or protein. illinois.edushimadzu.com For instance, it can be used to identify the N-terminal valine adduct in hemoglobin by analyzing tryptic digests of the protein. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used and highly sensitive method for the quantification of this compound, especially in biological matrices like blood. uzh.ch The analysis typically involves several steps:

Isolation of hemoglobin from erythrocytes.

Cleavage of the N-terminal valine adduct using a modified Edman degradation procedure. oup.comnih.gov

Derivatization of the cleaved product, for example, with pentafluorophenyl isothiocyanate (PFPITC), to form a volatile pentafluorophenyl thiohydantoin (PFPTH) derivative. uzh.ch

Analysis by GC-MS/MS, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. oup.comacs.org

A common procedure involves monitoring the molecular ion of the derivatized adduct. For example, one study monitored the ion at m/z 311 for the PFPTH derivative of this compound. oup.com The use of a stable isotope-labeled internal standard, such as N-(2-cyanoethyl)-[²H₈]Valine, is crucial for accurate quantification. oup.com

Interactive Data Table: Key Mass Spectrometry Findings for this compound

TechniqueIonization ModeParent Ion (m/z)Key Fragment/Monitored Ion (m/z)ApplicationSource
ESI-MSPositive171.11 ([M+H]⁺)VariesStructural Confirmation uni.lu
GC-MS/MSElectron Ionization (EI)311 (PFPTH derivative)311Quantification in Globin oup.com
LC-MS/MSESI-445, 460, 489 (FTH derivative fragments)Adduct Screening acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. The nitrile group (C≡N) stretch is particularly distinctive, appearing as a sharp, intense peak around 2240-2260 cm⁻¹. spectroscopyonline.com Other key peaks include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), an N-H bend from the secondary amine, and C-H stretching and bending vibrations from the alkyl portions of the molecule. researchgate.netchemicalbook.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like amino acids. nih.gov For this compound, reversed-phase HPLC is commonly employed. nih.gov Since amino acids often lack a strong UV chromophore, pre-column or post-column derivatization is frequently used to enhance detection sensitivity. axionlabs.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC). axionlabs.com The resulting derivatives can be detected by UV or fluorescence detectors.

Alternatively, HPLC can be coupled with mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity without the need for derivatization, by directly detecting the mass of the analyte. nih.gov This approach is powerful for analyzing complex biological samples. nih.govresearchgate.net

Interactive Data Table: Representative HPLC Method Parameters

ParameterDescription
ColumnReversed-Phase (e.g., C18) or specialized Amino Acid column nih.gov
Mobile PhaseGradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) nih.gov
DerivatizationOptional, with agents like OPA/FMOC for UV/Fluorescence detection axionlabs.com
DetectionUV, Fluorescence, or Mass Spectrometry (MS/MS)
ApplicationQuantification in biological fluids and other complex matrices nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Since this compound is a non-volatile amino acid, derivatization is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis. uzh.chnist.gov

As mentioned in the GC-MS/MS section (3.1.2), a common approach involves derivatization using PFPITC following a modified Edman degradation to cleave the adduct from hemoglobin. oup.comuzh.ch The resulting PFPTH derivative is sufficiently volatile for GC analysis. The separation is typically performed on a capillary column, such as an Rtx-5, with a programmed temperature ramp to ensure good resolution of the analyte from other components. oup.com

Stereochemical Analysis of this compound

The stereochemical analysis of this compound involves a multi-faceted approach to confirm its enantiomeric purity and absolute configuration. This is essential to ensure that the desired biological or chemical properties associated with the L-configuration are present and not compromised by the presence of the D-enantiomer.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the quantification of the enantiomeric excess (e.e.) or enantiomeric purity of a chiral compound. americanpharmaceuticalreview.comrsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. ottokemi.com For this compound, a high-performance liquid chromatography (HPLC) method employing a suitable CSP would be the method of choice. yakhak.orgnih.gov

The selection of the CSP is critical and is often based on the structural features of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.org For the analysis of this compound, a column such as a Chiralpak® or Chiralcel® would be a primary candidate. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.

Illustrative Chromatographic Conditions:

A hypothetical, yet typical, set of HPLC conditions for the enantiomeric purity assessment of a sample of this compound is presented below. The goal is to achieve baseline separation of the L- and D-enantiomers to allow for accurate quantification.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Under these conditions, one would expect to see two distinct peaks corresponding to the D- and L-enantiomers of N-(2-Cyanoethyl)-valine. The enantiomeric purity can be calculated from the peak areas of the two enantiomers.

Expected Chromatographic Data:

The following table illustrates the expected retention times and resolution for the enantiomers of N-(2-Cyanoethyl)-valine. The L-enantiomer is expected to be the major peak in a sample of this compound.

Enantiomer Retention Time (min) Peak Area (%) Resolution (Rs)
D-N-(2-Cyanoethyl)-valine12.50.5> 2.0
L-N-(2-Cyanoethyl)-valine14.899.5

This data is illustrative and represents a typical outcome for a successful chiral separation.

Advanced Marfey's Method for Absolute Configuration Determination

While chiral chromatography can separate enantiomers, it does not inherently assign the absolute configuration (D or L). The Advanced Marfey's Method is a powerful technique for this purpose. aocs.org It is an indirect method that involves the derivatization of the amino acid with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), or its variants like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide). aocs.orgsigmaaldrich.com

The primary amine of N-(2-Cyanoethyl)-valine reacts with L-FDAA to form diastereomers. The L-amino acid derivative will form an L-L diastereomer, and the D-amino acid will form a D-L diastereomer. These diastereomers have different physical properties and can be separated by standard reversed-phase HPLC. aocs.org The elution order of these diastereomers is generally predictable. For most amino acids, the L-L diastereomer elutes earlier than the D-L diastereomer. By comparing the retention time of the derivative of the unknown sample with the retention times of the derivatives of authentic D- and L-valine standards, the absolute configuration can be unequivocally determined. sigmaaldrich.com

Derivatization and Analysis Protocol:

Hydrolysis (if applicable): If this compound is part of a larger peptide, acid hydrolysis (e.g., 6N HCl) is first performed to liberate the amino acid. For the free amino acid, this step is omitted.

Derivatization: A solution of N-(2-Cyanoethyl)-valine is reacted with a solution of L-FDAA in acetone (B3395972) at a slightly elevated temperature and basic pH.

Quenching: The reaction is stopped by the addition of acid.

HPLC Analysis: The resulting mixture of diastereomers is analyzed by reversed-phase HPLC with UV detection (typically at 340 nm, the absorbance maximum of the dinitrophenyl group).

Hypothetical HPLC Data for Marfey's Derivatives:

Analyte Derivative Retention Time (min)
Standard L-N-(2-Cyanoethyl)-valineL-FDAA-L-CEV22.1
Standard D-N-(2-Cyanoethyl)-valineL-FDAA-D-CEV25.4
SampleL-FDAA-Sample22.2

This illustrative data shows the sample's derivative co-eluting with the L-standard's derivative, confirming the L-configuration of N-(2-Cyanoethyl)-valine in the sample.

Racemization Studies During Hydrolysis and Derivatization

Racemization, the conversion of one enantiomer into an equal mixture of both, is a potential issue during chemical manipulations such as acid hydrolysis or derivatization, which are often prerequisites for analysis. highfine.com It is crucial to assess the extent of racemization to ensure that the measured enantiomeric purity reflects the true composition of the original sample. d-nb.infonih.gov

For this compound, racemization could potentially occur at the α-carbon, especially under harsh conditions like prolonged exposure to strong acid or base at high temperatures. highfine.com Studies on racemization are typically conducted by subjecting a sample of high enantiomeric purity to the analytical conditions and then determining the enantiomeric ratio by chiral HPLC.

Investigating Racemization during Acid Hydrolysis:

To quantify racemization during a typical acid hydrolysis step (e.g., 6N HCl at 110°C for 24 hours), a sample of pure this compound would be treated under these conditions. The resulting solution would then be analyzed by the chiral HPLC method described in section 3.3.1. The formation of the D-enantiomer would indicate the extent of racemization.

Illustrative Racemization Study Data:

Condition Initial % D-Enantiomer Final % D-Enantiomer % Racemization
6N HCl, 110°C, 24h< 0.1%1.5%1.4%
Marfey's Derivatization< 0.1%0.2%0.1%

This hypothetical data suggests that acid hydrolysis induces a small but measurable degree of racemization, while the derivatization step is less prone to causing racemization. This information is critical for accurately correcting the final enantiomeric purity results.

A more advanced technique to differentiate between endogenous D-amino acids and those formed during hydrolysis involves performing the hydrolysis in deuterated acid (e.g., DCl in D₂O). d-nb.info Any D-enantiomer formed through racemization during hydrolysis will have incorporated a deuterium (B1214612) atom at the α-carbon, making it distinguishable by mass spectrometry.

Biological and Biomedical Research Applications of N 2 Cyanoethyl L Valine

Role as a Biomarker for Exposure Assessment

N-(2-Cyanoethyl)-L-valine is a crucial biomarker utilized in the assessment of exposure to acrylonitrile (B1666552), a compound classified as a possible human carcinogen. mdpi.com This modified amino acid is formed from the reaction of acrylonitrile with the N-terminal valine of hemoglobin. nih.gov Its application in biomonitoring provides a reliable method for evaluating long-term or historical exposure to acrylonitrile, which is particularly significant due to acrylonitrile's presence in industrial processes and tobacco smoke. nih.gov

Monitoring of Acrylonitrile Exposure via Hemoglobin Adducts (N-(2-Cyanoethyl)valine Adducts)

Exposure to acrylonitrile (ACN) leads to the formation of N-(2-cyanoethyl)valine (CEV) adducts in hemoglobin. This occurs when ACN binds to the N-terminal valine residues of the globin protein. chemicalbook.commlunias.comresearchgate.net These adducts are stable and accumulate over the lifespan of erythrocytes, which is approximately 120 days. smolecule.com Consequently, measuring the levels of these hemoglobin adducts provides an integrated measure of ACN exposure over an extended period. nih.govsmolecule.com This method is highly specific for monitoring ACN exposure from various sources, including occupational settings and tobacco smoke. chemicalbook.comclearsynth.com

The formation of CEV adducts serves as a dosimeter, reflecting the amount of ACN that has reached the bloodstream and reacted with hemoglobin. Research has demonstrated a dose-response relationship between ACN exposure and the concentration of CEV in globin, making it a valuable tool for quantitative risk assessment. chemicalbook.commlunias.comresearchgate.net

Quantitative Analysis of N-(2-Cyanoethyl)valine in Biological Matrices (e.g., Globin, Blood)

The quantification of N-(2-cyanoethyl)valine in biological samples, primarily in the globin portion of hemoglobin, is a well-established analytical procedure. A common method involves the use of gas chromatography-mass spectrometry (GC-MS). chemicalbook.commlunias.com This technique offers high sensitivity and specificity, allowing for the detection of low levels of the adduct. The general procedure involves the isolation of globin from red blood cells, followed by a modified Edman degradation to cleave the N-terminal CEV. An internal standard, such as N-(2-cyanoethyl)-[2H8]Val-Leu-Ser, is often used to ensure accurate quantification. chemicalbook.commlunias.comresearchgate.net The limit of detection for this assay has been reported to be as low as 1 pmol of CEV per gram of globin. chemicalbook.commlunias.comresearchgate.net

This analytical approach is sensitive enough to measure CEV levels resulting from occupational exposure, tobacco smoke, and even in newborns of smoking mothers, demonstrating transplacental transfer of acrylonitrile. chemicalbook.commlunias.comresearchgate.net

Application in Occupational Health and Environmental Monitoring

In the realm of occupational health, monitoring N-(2-cyanoethyl)valine levels in workers is a critical tool for assessing exposure to acrylonitrile in industrial settings where it is used in the manufacturing of plastics, synthetic fibers, and other materials. chemicalbook.com Studies have shown significantly higher levels of CEV in the globin of workers exposed to ACN compared to control groups. chemicalbook.commlunias.comresearchgate.net For instance, two groups of exposed workers were found to have CEV levels of 1984 ± 2066 and 2276 ± 1338 pmol/g globin, respectively, which were substantially higher than the 31.1 ± 18.5 pmol/g globin found in control workers from the same factory. chemicalbook.commlunias.comresearchgate.net

Environmental monitoring also utilizes CEV as a biomarker. For example, in the aftermath of a train derailment involving acrylonitrile, 53% of non-smoking residents in the evacuation zone had CEV levels exceeding the reference value of 10 pmol/g globin, compared to only 1% in a control group. clearsynth.com This highlights its utility in assessing exposure from accidental environmental contamination.

N-(2-Cyanoethyl)valine Levels in Occupational and Environmental Exposure

PopulationMean CEV Level (pmol/g globin)Standard DeviationNotes
Exposed Workers (Group 1)19842066Significantly higher than control workers. chemicalbook.commlunias.comresearchgate.net
Exposed Workers (Group 2)22761338Significantly higher than control workers. chemicalbook.commlunias.comresearchgate.net
Control Workers31.118.5Workers in the same factory but not directly exposed to ACN. chemicalbook.commlunias.comresearchgate.net
Non-smoking residents (post-accident)53% exceeded 10 pmol/g globinFollowing a train derailment with acrylonitrile spill. clearsynth.com
Control residents1% exceeded 10 pmol/g globinControl group for the environmental exposure study. clearsynth.com

Correlation with Tobacco Smoke Exposure and Smoking Cessation Compliance

N-(2-cyanoethyl)valine is a highly effective biomarker for assessing exposure to tobacco smoke, as acrylonitrile is a significant component of cigarette smoke. chemicalbook.comsmolecule.com Smokers consistently exhibit elevated levels of CEV in their hemoglobin compared to non-smokers. chemicalbook.commlunias.comresearchgate.net Research has shown that adduct levels in smokers can average around 217 ± 85.1 pmol/g globin, while levels in non-smokers are often undetectable. chemicalbook.commlunias.comresearchgate.net

A significant correlation has been established between the number of cigarettes smoked per day and the concentration of CEV in globin. chemicalbook.commlunias.com This dose-response relationship makes CEV a reliable quantitative indicator of smoking intensity. Furthermore, due to its long half-life of approximately 30 days, CEV is an excellent biomarker for monitoring long-term smoking cessation compliance. smolecule.com Its persistence in the body allows for the verification of abstinence from smoking over several months, which is a limitation of biomarkers with shorter half-lives like cotinine. smolecule.com A proposed threshold of 35 pmol/g globin has been suggested to differentiate between smokers and non-smokers with 81% sensitivity and specificity. smolecule.com

N-(2-Cyanoethyl)valine Levels in Smokers and Non-Smokers

PopulationMean CEV Level (pmol/g globin)Standard DeviationNotes
Smokers (Mothers)21785.1Levels were significantly higher than in non-smokers. chemicalbook.commlunias.comresearchgate.net
Non-Smokers (Mothers)UndetectableDemonstrates the specificity of CEV for tobacco smoke exposure. chemicalbook.commlunias.comresearchgate.net
Newborns of Smoking Mothers99.553.8Indicates transplacental transfer of acrylonitrile. chemicalbook.commlunias.comresearchgate.net

Potential in Medicinal Chemistry and Pharmaceutical Development

While the primary application of this compound is as a biomarker, its chemical structure also suggests potential, albeit less explored, roles in medicinal chemistry and pharmaceutical development.

Scaffold and Intermediate in Drug Design and Synthesis

In the context of drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. This compound, as a derivative of the amino acid L-valine, possesses a foundational structure that could potentially serve as such a scaffold. The presence of a carboxylic acid group, a secondary amine, and a nitrile group provides multiple points for chemical modification, allowing for the synthesis of a variety of derivatives.

As a chemical "intermediate," this compound can act as a building block in the synthesis of more complex molecules. The synthesis of this compound itself is a straightforward process involving the reaction of L-valine with acrylonitrile. mlunias.com This readily available intermediate could then be incorporated into larger drug molecules, leveraging the stereochemistry of the L-valine core to potentially influence the pharmacological properties of the final compound. While specific examples of marketed drugs developed from this particular intermediate are not prominent in the literature, the general principle of using amino acid derivatives as intermediates is a common strategy in pharmaceutical synthesis.

Exploration of Neuroprotective and Anti-Inflammatory Activities

Direct studies on the neuroprotective and anti-inflammatory activities of this compound are not extensively available in current scientific literature. However, the activities of related amino acid derivatives and the parent amino acid, L-valine, offer a foundation for potential research directions.

Neuroprotective Potential: The neuroprotective effects of various amino acids and their derivatives are an active area of research. For instance, some amino acid-based compounds are being investigated for their ability to protect neurons from damage in conditions like cerebral ischemia. nih.govnih.gov The rationale for such neuroprotective action often lies in the modulation of neurotransmitter pathways or the reduction of oxidative stress. While L-valine itself is an essential amino acid crucial for normal physiological functions, its direct significant neuroprotective roles are still under investigation.

Anti-Inflammatory Context: The inflammatory response can be modulated by amino acids and their derivatives. Some N-acyl amino acid conjugates have demonstrated anti-inflammatory properties by reducing leukocyte migration and affecting the production of inflammation-resolving molecules. nih.govclinmedjournals.org The specific impact of the N-(2-cyanoethyl) modification on the inflammatory potential of L-valine has not been thoroughly elucidated. Research on other amino acids suggests that they can influence inflammatory pathways, such as the NF-κB signaling pathway, and the production of cytokines. clinmedjournals.orgresearchgate.netmdpi.com The introduction of a cyanoethyl group to L-valine could alter its interaction with cellular receptors and enzymes involved in inflammation, presenting a potential, though unexplored, avenue for research.

Compound/Derivative Class Observed Bioactivity Potential Relevance for this compound
General Amino Acid DerivativesNeuroprotective effects in models of brain injury. nih.govnih.govThe core L-valine structure suggests a potential for neurological activity, though the effect of N-cyanoethylation is unknown.
N-Acyl Amino AcidsAnti-inflammatory action via reduction of leukocyte migration. nih.govThe N-substituted nature of this compound could theoretically confer anti-inflammatory properties.
Various Amino AcidsModulation of inflammatory cytokines and signaling pathways like NF-κB. clinmedjournals.orgresearchgate.netThe cyanoethyl modification could influence how L-valine interacts with components of the immune system.

Investigation as an Antimicrobial Agent

There is currently a lack of specific studies investigating this compound as an antimicrobial agent. However, the broader field of antimicrobial research includes a variety of amino acid-based compounds and peptides containing unnatural amino acids.

The antimicrobial properties of amino acid derivatives are often attributed to their ability to disrupt microbial cell membranes or to act as antimetabolites, interfering with essential microbial biosynthetic pathways. nih.govnih.gov Cationic amphiphilic molecules derived from amino acids are particularly noted for their ability to interact with negatively charged bacterial membranes. researchgate.netuctm.edu

The incorporation of unnatural amino acids into peptides is a strategy to enhance their antimicrobial activity and stability. researchgate.net These modifications can confer resistance to proteolytic degradation, a common issue with natural peptides. While this compound is a relatively simple modification, its inclusion in a peptide sequence would render that portion unnatural, potentially influencing its interaction with microbial targets and its stability.

Antimicrobial Strategy Mechanism/Advantage Potential Application for this compound
Amino Acid-Based AgentsDisruption of microbial membranes or metabolic interference. nih.govnih.govuctm.eduThe physicochemical properties conferred by the cyanoethyl group could potentially lead to antimicrobial effects.
Peptides with Unnatural Amino AcidsEnhanced stability against proteases and novel mechanisms of action. researchgate.netThis compound could be incorporated into synthetic peptides to improve their therapeutic potential as antimicrobials.

This compound in Peptide and Protein Research

Use in Synthetic Peptide Chemistry and Bioconjugation

While this compound is not a standard reagent in peptide synthesis, its structure lends itself to potential applications in this field. Chemical peptide synthesis involves the stepwise addition of amino acids, often with protecting groups on their reactive side chains and N-termini to prevent unwanted side reactions. peptide.comwikipedia.orgthermofisher.com The N-cyanoethyl group on L-valine could serve as a unique protecting group or a functional moiety.

In the context of bioconjugation, which is the chemical linking of two molecules, at least one of which is a biomolecule, this compound could be incorporated into a peptide to introduce a specific reactive handle. rsc.orgcreative-biolabs.comnih.govyoutube.com The cyano group, for instance, could potentially be chemically modified for conjugation purposes, although this is not a commonly employed strategy compared to targeting more reactive groups like thiols or amines.

Integration into Non-Natural Amino Acid Libraries

Non-natural amino acids are valuable tools in protein engineering and drug discovery, offering novel chemical functionalities not found in the 20 common proteinogenic amino acids. wikipedia.orgcpcscientific.combitesizebio.comdimensioncap.com The incorporation of these unique building blocks can be used to create peptides and proteins with enhanced stability, novel binding properties, or catalytic activities.

This compound can be classified as a non-natural amino acid. wikipedia.orgcpcscientific.com Its integration into libraries of non-natural amino acids could be explored for various screening purposes. For example, peptides containing this modified valine could be screened for binding to specific biological targets or for enhanced resistance to enzymatic degradation.

Research Area Description Potential Role of this compound
Synthetic Peptide ChemistryThe creation of peptides in the laboratory using chemical methods. wikipedia.orgnih.govThe N-cyanoethyl group could act as a protecting group or be a site for further chemical modification.
BioconjugationThe covalent linking of molecules to biomolecules such as proteins. rsc.orgcreative-biolabs.comnih.govThe cyano group could potentially be used as a chemical handle for attaching other molecules.
Non-Natural Amino Acid LibrariesCollections of unique amino acids used to create novel peptides and proteins. cpcscientific.combitesizebio.comdimensioncap.comInclusion in such libraries would expand the chemical diversity available for screening and protein engineering.

Studies on Protein-Ligand Interactions and Disease Mechanisms

The study of protein-ligand interactions is fundamental to understanding biological processes and for drug design. researchgate.netnih.govnih.govyoutube.com The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific amino acid residues in a protein's binding site determine its specificity for certain ligands.

The primary context in which the interaction of this compound with a protein has been studied is its formation as an adduct with hemoglobin. This interaction serves as a biomarker for acrylonitrile exposure and is a key aspect of understanding the toxicological mechanism of this compound. cdc.govnih.govoup.com The formation of this adduct demonstrates a specific type of protein-ligand interaction where a covalent bond is formed.

In a broader sense, the presence of an N-(2-cyanoethyl) group on L-valine would alter its size, polarity, and hydrogen bonding potential compared to the unmodified amino acid. If incorporated into a peptide or protein, it could significantly influence its binding to other molecules. For example, the non-polar nature of the valine side chain is often important for hydrophobic interactions within protein binding pockets. plos.org The addition of the more polar cyanoethyl group at the N-terminus would change the local electronic and steric environment, potentially leading to altered binding affinities and specificities.

Chemical Biology and Mechanistic Studies Involving N 2 Cyanoethyl L Valine

Interaction Mechanisms with Biological Macromolecules

N-(2-Cyanoethyl)-L-valine (CEV) is a notable adduct formed from the chemical reaction between acrylonitrile (B1666552) (ACN) and the N-terminal valine residue of hemoglobin. nih.govoup.com This interaction is of significant interest in toxicology and molecular biology as it serves as a biomarker for exposure to acrylonitrile, a compound classified as a human carcinogen. cdc.govwikipedia.org The formation of this adduct occurs when the nucleophilic amino group of the N-terminal valine in hemoglobin attacks the electrophilic carbon of acrylonitrile in a Michael addition reaction. oup.com

The process begins with the exposure to acrylonitrile, which can occur through occupational settings, smoking, or other environmental sources. nih.govcdc.gov Once in the bloodstream, acrylonitrile reacts with various macromolecules, including proteins. Hemoglobin is a particularly useful target for monitoring exposure due to its abundance and relatively long lifespan of about 120 days in humans, which allows for the assessment of chronic exposure. mdpi.com

The reaction specifically targets the alpha-amino group of the N-terminal valine in the globin chains of hemoglobin. nih.govoup.com This covalent modification results in the formation of this compound. The amount of this adduct in hemoglobin is directly proportional to the dose of acrylonitrile exposure, making it a reliable quantitative biomarker. nih.govoup.com To measure the levels of this compound, a modified Edman degradation procedure is often employed. This method involves the cleavage of the adducted N-terminal valine from the globin chain, followed by derivatization and analysis using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govoup.com

Table 1: Studies on this compound Hemoglobin Adduct Levels

Population Studied Mean Adduct Level (pmol/g globin) Standard Deviation Reference
Acrylonitrile-Exposed Workers (Group 1) 1984 2066 nih.gov
Acrylonitrile-Exposed Workers (Group 2) 2276 1338 nih.gov
Control Workers 31.1 18.5 nih.gov
Smokers (Mothers) 217 85.1 nih.gov
Newborns of Smokers 99.5 53.8 nih.gov

While this compound itself is primarily considered a biomarker and may not have inherent biological activity, its formation is a direct consequence of exposure to acrylonitrile, a reactive and toxic compound. smolecule.com The biological activity is therefore more accurately attributed to the precursor, acrylonitrile, and its metabolites. cdc.govwikipedia.org The structural similarity of this compound to the natural amino acid L-valine suggests potential interactions with biological systems that recognize and process amino acids, which could influence metabolic pathways. smolecule.com

The toxicity of acrylonitrile is mediated through several mechanisms. One significant pathway is its metabolism by the cytochrome P450 system, particularly CYP2E1, to form 2-cyanoethylene oxide. cdc.gov This epoxide is a reactive electrophile that can bind to macromolecules, including DNA, which is a key mechanism of its genotoxicity. cdc.gov Furthermore, the metabolism of 2-cyanoethylene oxide can lead to the release of cyanide ions. smolecule.com Cyanide is a potent inhibitor of cellular respiration as it binds to the ferric iron in cytochrome c oxidase (complex IV) in the mitochondrial electron transport chain, thereby blocking the production of ATP. smolecule.com Tissues that are highly dependent on aerobic respiration, such as the central nervous system and the heart, are particularly vulnerable to the effects of cyanide. smolecule.com

The formation of the this compound adduct on hemoglobin is an indicator of the systemic availability of acrylonitrile to react with other critical cellular macromolecules. Therefore, the "biological activity" associated with this adduct is its role as a surrogate marker for the potential for acrylonitrile-induced toxicity, including genotoxicity and cytotoxicity. cdc.govmdpi.com

Metabolic Fate and Pathways of Cyanoethylated Valine Derivatives

The metabolic fate of this compound is intrinsically linked to the turnover of hemoglobin. The adduct is stable and remains on the N-terminal valine for the lifespan of the erythrocyte. When aged red blood cells are removed from circulation and their hemoglobin is catabolized, this compound is released through proteolytic degradation. smolecule.com

The detoxification mechanisms are primarily directed at the precursor, acrylonitrile. The main pathway for acrylonitrile detoxification is conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). cdc.gov This conjugation results in the formation of S-(2-cyanoethyl)glutathione, which is further metabolized to N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a mercapturic acid derivative that is excreted in the urine. cdc.gov

The metabolism of this compound differs significantly from that of endogenous L-valine. L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. nih.govdrugbank.com The catabolism of L-valine is a multi-step enzymatic process that primarily occurs in the mitochondria of muscle tissue. drugbank.com

The initial step in L-valine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase, which converts L-valine to its corresponding α-keto acid, α-ketoisovalerate. drugbank.comnih.gov Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to form isobutyryl-CoA. researchgate.net Through a series of further enzymatic reactions, isobutyryl-CoA is ultimately converted to succinyl-CoA, which can then enter the citric acid cycle for energy production or be used in gluconeogenesis.

In contrast, this compound, once released from hemoglobin degradation, is not known to be a substrate for the enzymes involved in the canonical L-valine catabolic pathway. Its primary fate is likely excretion, although specific metabolic pathways for the free adduct have not been extensively detailed. The presence of the cyanoethyl group on the amino nitrogen fundamentally alters the molecule's structure, preventing its recognition by the enzymes that metabolize L-valine. drugbank.com

Table 2: Comparison of Metabolic Pathways

Feature Endogenous L-Valine This compound
Primary Role Protein synthesis, energy production Biomarker of acrylonitrile exposure
Initial Metabolic Step Transamination to α-ketoisovalerate Release from hemoglobin proteolysis
Key Enzymes Branched-chain aminotransferase, Branched-chain α-keto acid dehydrogenase Proteases
Metabolic End Product Succinyl-CoA Excreted, specific metabolites not well-defined
Cellular Location of Metabolism Mitochondria Lysosomes (during hemoglobin breakdown)

The presence of this compound in the body is an indicator of exposure to acrylonitrile, a substance that can significantly disrupt cellular homeostasis. cdc.gov Endogenous L-valine is crucial for maintaining cellular homeostasis, contributing to protein synthesis, immune function, and mitochondrial function. nih.govnih.govnih.gov L-valine is also involved in regulating glucose metabolism and can protect against oxidative stress. nih.govnih.gov

The formation of this compound adducts on hemoglobin signifies that acrylonitrile has been absorbed and distributed throughout the body, making it available to interact with other critical cellular components. The toxic effects of acrylonitrile and its metabolites can disrupt cellular homeostasis in several ways:

Mitochondrial Dysfunction: The release of cyanide from acrylonitrile metabolism can inhibit the mitochondrial electron transport chain, leading to a severe deficit in ATP production and increased oxidative stress. smolecule.com

Genotoxicity: The formation of DNA adducts by the reactive metabolite 2-cyanoethylene oxide can lead to mutations and chromosomal aberrations, potentially initiating carcinogenesis. cdc.gov

Protein Dysfunction: The adduction of acrylonitrile to proteins other than hemoglobin can alter their structure and function, disrupting their normal physiological roles.

While the this compound adduct on hemoglobin itself may not directly cause significant cellular dysfunction, its presence serves as a clear signal of exposure to a xenobiotic that can profoundly disturb the delicate balance of cellular processes essential for maintaining health. researchgate.net

Coordination Chemistry and Material Science Applications of N 2 Cyanoethyl L Valine Derived Compounds

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, including porosity, stability, and functionality, are highly tunable by carefully selecting the metal and organic linker.

Ligand Design and Chirality Preservation in Coordination Complexes

The design of ligands is a critical step in the synthesis of functional MOFs. N-(2-Cyanoethyl)-L-valine presents several key features that make it a promising candidate for a chiral ligand. The inherent chirality of the L-valine backbone is a valuable characteristic for creating homochiral MOFs, which are of significant interest for applications in enantioselective separations and asymmetric catalysis.

The this compound molecule offers multiple potential coordination sites: the carboxylate group, the secondary amine, and the nitrile group. This multi-dentate nature could lead to the formation of stable, three-dimensional frameworks. A primary challenge in the synthesis of chiral MOFs is the preservation of the ligand's chirality during the coordination process. The reaction conditions, such as temperature and solvent, must be carefully controlled to prevent racemization. The rigidity of the valine side chain helps in maintaining the stereochemical integrity of the chiral center upon coordination to a metal ion.

Structural Elucidation of this compound-Based Coordination Compounds

The precise determination of the three-dimensional structure of coordination compounds is essential for understanding their properties and for the rational design of new materials. Single-crystal X-ray diffraction is the most powerful technique for the structural elucidation of MOFs and coordination polymers.

Table 1: Hypothetical Crystallographic Data for a Zn(II) MOF with this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP21
Zn-O bond length (Å)1.9 - 2.1
Zn-N (amine) bond length (Å)2.0 - 2.2
Zn-N (nitrile) bond length (Å)2.1 - 2.3
Coordination Geometry of Zn(II)Tetrahedral or Octahedral

Advanced Applications in Molecular Imaging and Photoluminescence

The unique structural and electronic properties of coordination compounds derived from this compound could potentially be harnessed for advanced applications in medical imaging and optical materials.

Development of Contrast Agents for Magnetic Resonance Imaging

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that can be enhanced by the use of contrast agents, which are typically paramagnetic metal complexes. Gadolinium(III) (Gd(III)) based contrast agents are widely used due to their high magnetic moment. The design of the organic ligand that chelates the Gd(III) ion is crucial for ensuring high stability, to prevent the release of toxic free Gd(III) ions, and for tuning the relaxivity of the complex, which determines its effectiveness as a contrast agent.

A derivative of this compound could be designed to act as a chelating agent for Gd(III). By modifying the molecule to include additional donor atoms, such as more carboxylate groups, a ligand with a high affinity and specificity for Gd(III) could be synthesized. The chirality of the ligand could also influence the structure of the water molecules in the coordination sphere of the Gd(III) ion, potentially leading to enhanced relaxivity and improved image contrast.

Table 2: Key Parameters for a Hypothetical Gd(III)-based MRI Contrast Agent Derived from this compound

ParameterTarget ValueRationale
Thermodynamic Stability Constant (log KGdL)> 20To minimize in vivo release of toxic Gd(III) ions.
Number of inner-sphere water molecules (q)1 - 2Directly influences the relaxivity of the agent.
Rotational Correlation Time (τR)Optimized for the magnetic field strengthSlowing molecular tumbling can increase relaxivity.
Water Residence Lifetime (τM)10 - 100 nsFast exchange of coordinated water is needed for high relaxivity.

Chiroptical Properties and Circularly Polarized Luminescence (CPL)

Chiroptical properties arise from the differential interaction of chiral molecules with left and right circularly polarized light. Circularly Polarized Luminescence (CPL) is the emission equivalent of circular dichroism and provides information about the stereochemistry of the excited state of a chiral molecule. Chiral coordination complexes, especially those involving lanthanide ions, are known to exhibit strong CPL.

Coordination complexes of this compound with luminescent metal ions, such as europium(III) or terbium(III), are expected to be CPL-active. The chiral environment created by the this compound ligand around the metal ion can induce a significant degree of circular polarization in the emitted light. The dissymmetry factor (g_lum), which is a measure of the CPL intensity, would be dependent on the specific geometry of the complex and the nature of the metal-ligand interactions. The development of materials with strong CPL is of great interest for applications in 3D displays, security inks, and as probes in biological systems.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research has firmly established N-(2-Cyanoethyl)-L-valine as a reliable and specific biomarker for assessing human exposure to acrylonitrile (B1666552). This body of work is built on several key findings:

Formation and Specificity: CEV is formed through a Michael addition reaction between acrylonitrile and the N-terminal L-valine residue of the hemoglobin protein. Its stability and specificity make it an excellent indicator of ACN exposure, as it integrates exposure over the lifespan of red blood cells (approximately 120 days), providing a window into long-term or historical exposure levels.

Analytical Methods: The standard for CEV quantification is gas chromatography-mass spectrometry (GC-MS). This method typically involves the isolation of globin, release of the CEV adduct via a modified Edman degradation procedure, and subsequent analysis, providing high sensitivity and specificity with detection limits in the range of picomoles per gram of globin nih.govoup.comresearchgate.net.

Applications in Biomonitoring: Research has extensively applied CEV measurements in various populations. Studies have demonstrated significantly elevated CEV levels in workers occupationally exposed to ACN compared to control groups nih.govoup.com. Furthermore, CEV serves as a robust biomarker for exposure to ACN from tobacco smoke, with smokers showing markedly higher adduct levels than non-smokers nih.gov. Research has also confirmed the transplacental transfer of ACN, with a strong correlation found between the CEV levels in smoking mothers and their newborn infants nih.govoup.com.

The following interactive table summarizes key findings from biomonitoring studies, illustrating the quantitative power of CEV as a biomarker.

Emerging Avenues for this compound Research

While the utility of CEV as an exposure biomarker is clear, future research is shifting towards understanding its role as a potential marker of biological effect and exploring its own metabolic fate and activity.

Beyond Exposure Assessment: An emerging area is the use of CEV to better delineate the mechanisms of ACN toxicity. ACN is metabolized through two main pathways: a high-affinity glutathione (B108866) conjugation pathway considered detoxification, and a lower-affinity oxidative pathway that produces the genotoxic metabolite 2-cyanoethylene oxide oup.comcdc.gov. Future studies could investigate whether CEV levels correlate with the activity of these specific metabolic pathways in individuals, potentially transforming it from a biomarker of exposure to a biomarker of risk.

Metabolic Fate and Biological Activity: After the natural turnover and proteolytic degradation of hemoglobin, CEV is released as a free, modified amino acid. Its subsequent metabolic fate is currently unknown. Research is needed to determine if free CEV is excreted unchanged, further metabolized, or if it possesses any intrinsic biological activity. Given that it is a modified structural analogue of the essential amino acid L-valine, it could potentially interfere with amino acid transport or metabolic pathways.

Development of Advanced Analytical Techniques: While GC-MS is a robust method, there is an ongoing need for faster, more cost-effective, and potentially portable detection methods for large-scale epidemiological studies or rapid screening after environmental incidents. Future research could focus on developing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or novel biosensor-based approaches, similar to those being developed for other amino acids, for high-throughput analysis of CEV mdpi.comsemanticscholar.orgnih.gov.

Interdisciplinary Perspectives and Translational Potential

The future of this compound research lies in its integration with other scientific disciplines, which will be crucial for translating fundamental findings into public health and clinical applications.

Environmental Health and Epidemiology: CEV is a powerful tool for molecular epidemiology. Its application can help establish more definitive links between environmental or occupational ACN exposure and the risk of chronic diseases. By providing a precise measure of the biologically effective dose, CEV can strengthen epidemiological studies on the long-term health effects of ACN, including its potential carcinogenicity oup.com.

Metabolic Disease Research: A significant interdisciplinary frontier is the intersection of toxicology and metabolic disease research. The parent compound, L-valine, is one of the three branched-chain amino acids (BCAAs), a group of essential nutrients whose elevated circulating levels have been strongly associated with insulin (B600854) resistance and an increased risk for type 2 diabetes nih.govnih.gov. An important future research question is whether the irreversible sequestration of L-valine as CEV adducts, particularly from chronic low-dose exposure via sources like smoking, could perturb BCAA homeostasis and signaling pathways. This line of inquiry could uncover novel links between environmental exposures and the pathogenesis of metabolic disorders.

Clinical Toxicology and Risk Assessment: In a clinical context, CEV measurements can be used for the biomonitoring of individuals after accidental high-level exposure to ACN, helping to guide public health responses. Data on CEV levels in different populations helps refine risk assessment models by providing human-specific data on internal dosage, improving the accuracy of regulatory standards for ACN exposure in the workplace and the environment.

The continued study of this compound, leveraging interdisciplinary approaches, holds significant promise for advancing our understanding of how environmental and lifestyle factors impact human health at a molecular level.

Q & A

Basic: What are the established synthetic routes for N-(2-Cyanoethyl)-L-valine, and how are intermediates characterized?

This compound is typically synthesized via peptide coupling reactions or alkylation of L-valine derivatives. For example, intermediates like N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester are prepared using coupling agents such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in refluxing THF . Characterization relies on nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For instance, 1H^1\text{H}-NMR is used to confirm stereochemistry and substitution patterns, while IR validates functional groups like cyano (C≡N) and ester (C=O) .

Advanced: How can reaction conditions be optimized to reduce byproduct formation during this compound synthesis?

Byproduct formation often arises from incomplete alkylation or hydrolysis of intermediates. Optimization strategies include:

  • Catalyst selection : DMAP improves coupling efficiency by activating carboxyl groups .
  • Solvent control : Anhydrous THF minimizes hydrolysis of esters .
  • Temperature modulation : Reflux conditions (~100°C) enhance reaction rates but require careful monitoring to prevent decomposition.
  • Purification techniques : Column chromatography with gradients (e.g., CH2_2Cl2_2/MeOH) isolates target compounds from byproducts .

Basic: What analytical methods are critical for verifying the purity of this compound?

Purity assessment requires:

  • Chromatography : HPLC or TLC with UV detection to identify impurities.
  • Spectroscopy : ESI-MS confirms molecular weight, while 13C^{13}\text{C}-NMR resolves carbon environments .
  • Elemental analysis : Validates empirical formula (e.g., C20_{20}H31_{31}NO4_4 for a related valine ester ).

Advanced: How do structural modifications (e.g., ester vs. amide derivatives) impact the stability of this compound?

  • Ester derivatives : Prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage. Stability studies using accelerated degradation (e.g., 40°C/75% RH) assess shelf life .
  • Amide derivatives : More stable but susceptible to enzymatic cleavage. Circular dichroism (CD) can monitor conformational changes under stress .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of cyano-containing vapors.
  • Emergency measures : Immediate washing with water for spills and consultation with safety data sheets (SDS) for toxicity data .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Multi-dimensional NMR : 1H13C^1\text{H}-^{13}\text{C} HSQC or COSY clarifies coupling patterns and resolves overlapping signals.
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts and validates experimental data .
  • Cross-referencing : Compare with published spectra of structurally analogous compounds (e.g., N-(3-acetoxy-phenanthroyl)-L-valine ).

Basic: What are the standard storage conditions for this compound to maintain stability?

  • Temperature : Store at –20°C in airtight containers to prevent moisture uptake.
  • Desiccants : Include silica gel packs to mitigate hydrolysis .
  • Light protection : Amber vials reduce photodegradation risks.

Advanced: What mechanistic insights explain the reactivity of this compound in peptide coupling reactions?

The cyanoethyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbonyl groups. This facilitates nucleophilic attack by amines during peptide bond formation. Kinetic studies (e.g., monitoring via 1H^1\text{H}-NMR) reveal rate dependence on solvent polarity and base strength (e.g., triethylamine vs. DMAP) .

Basic: How is this compound utilized in angiotensin II receptor antagonist research?

It serves as a key intermediate in synthesizing antagonists like valsartan. The cyanoethyl moiety contributes to binding affinity with the AT1 receptor, validated via radioligand displacement assays .

Advanced: What strategies mitigate racemization during this compound synthesis?

  • Low-temperature reactions : Reduce thermal energy that promotes stereochemical scrambling.
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group of L-valine.
  • Enzymatic resolution : Lipases or proteases selectively hydrolyze undes enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.